1-Methoxymethoxy-3-nitro-benzene, also known by its CAS number 1515-84-0, is an organic compound characterized by a nitro group and a methoxymethoxy substituent on a benzene ring. This compound belongs to the class of nitrobenzene derivatives, which are significant in various chemical applications due to their reactivity and functional properties.
The compound is classified as an aromatic nitro compound, specifically a substituted nitrobenzene. It is synthesized from benzene derivatives through various organic reactions, making it a crucial intermediate in the synthesis of more complex organic molecules. The structural formula can be represented as C₉H₉N₃O₂, indicating the presence of nine carbon atoms, nine hydrogen atoms, three nitrogen atoms, and two oxygen atoms.
The synthesis of 1-Methoxymethoxy-3-nitro-benzene can be achieved through several methods:
The molecular structure of 1-Methoxymethoxy-3-nitro-benzene features:
CC(COC)C1=C(C=C(C=C1)[N+](=O)[O-])OC
, which describes its connectivity and functional groups .1-Methoxymethoxy-3-nitro-benzene can participate in several chemical reactions:
The mechanism of action for 1-Methoxymethoxy-3-nitro-benzene primarily revolves around its reactivity due to the nitro group. In biological systems, compounds with nitro groups can undergo metabolic activation leading to reactive intermediates that may interact with cellular macromolecules such as DNA or proteins.
In vitro studies have shown that nitro compounds can lead to oxidative stress through the generation of reactive oxygen species when metabolized, which may contribute to their biological effects .
1-Methoxymethoxy-3-nitro-benzene exhibits several notable physical and chemical properties:
1-Methoxymethoxy-3-nitro-benzene finds applications primarily in:
This compound's unique properties make it valuable for both academic research and industrial applications within organic chemistry domains.
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.: 121955-20-2
CAS No.: